molecular formula C25H26N2O2 B2945721 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine CAS No. 892147-47-6

1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine

Cat. No.: B2945721
CAS No.: 892147-47-6
M. Wt: 386.495
InChI Key: HBGAEYDFZHCBLH-WYMLVPIESA-N
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Description

1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a propenoyl group attached to a methoxy-naphthyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Propenoylation: The final step involves the introduction of the propenoyl group. This can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxy-1-naphthaldehyde and the benzylated piperazine in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The propenoyl group can be reduced to a propyl group using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine.

    Reduction: 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine.

    Substitution: Various substituted piperazines depending on the alkyl or aryl halide used.

Scientific Research Applications

1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Biological Research: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine
  • 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine
  • 1-benzyl-4-[(2E)-3-(4-methoxy-1-phenyl)-2-propenoyl]piperazine

Uniqueness

1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is unique due to the presence of the methoxy-naphthyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24-13-11-21(22-9-5-6-10-23(22)24)12-14-25(28)27-17-15-26(16-18-27)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGAEYDFZHCBLH-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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